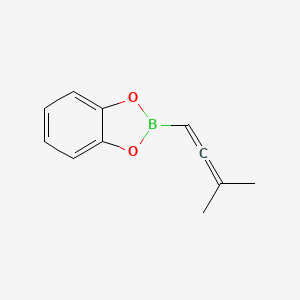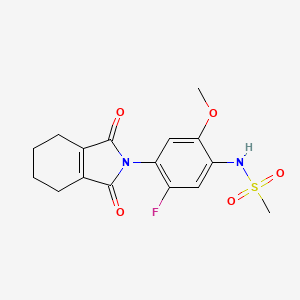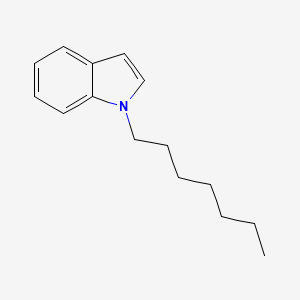
1-heptyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-1H-indole is an organic compound belonging to the indole family, characterized by a heptyl group attached to the nitrogen atom of the indole ring. Indoles are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptyl-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole with heptyl halides under basic conditions. For instance, indole can react with 1-bromoheptane in the presence of a strong base like sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups, often facilitated by Lewis acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) with Lewis acids (e.g., aluminum chloride).
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Aplicaciones Científicas De Investigación
1-Heptyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-heptyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
Comparación Con Compuestos Similares
1-Methyl-1H-indole: Similar structure but with a methyl group instead of a heptyl group.
1-Butyl-1H-indole: Contains a butyl group, shorter than the heptyl group in 1-heptyl-1H-indole.
1-Phenyl-1H-indole: Features a phenyl group, providing different electronic and steric properties.
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its lipophilicity and interaction with biological membranes. This property may affect its pharmacokinetics and pharmacodynamics, making it distinct from shorter-chain or aromatic indole derivatives.
Propiedades
Número CAS |
129046-52-2 |
|---|---|
Fórmula molecular |
C15H21N |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1-heptylindole |
InChI |
InChI=1S/C15H21N/c1-2-3-4-5-8-12-16-13-11-14-9-6-7-10-15(14)16/h6-7,9-11,13H,2-5,8,12H2,1H3 |
Clave InChI |
GFQKZLQKUZCBCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


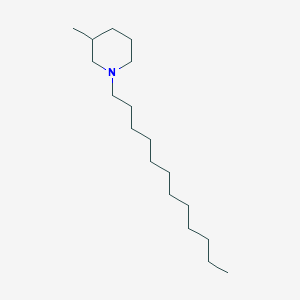

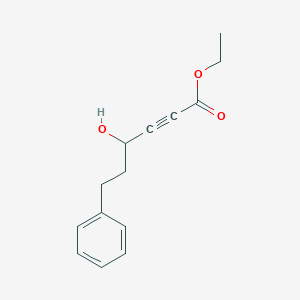
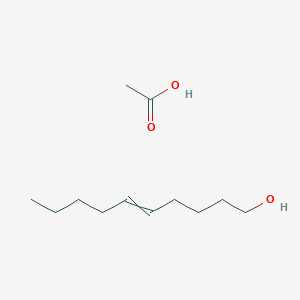
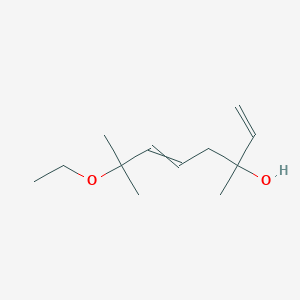
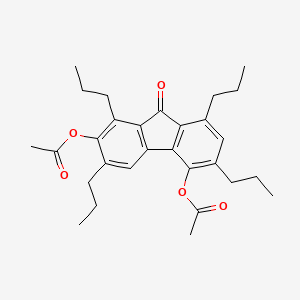

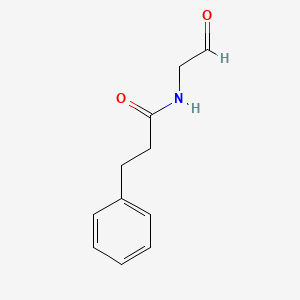
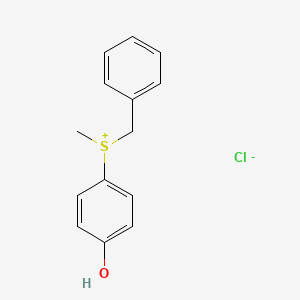
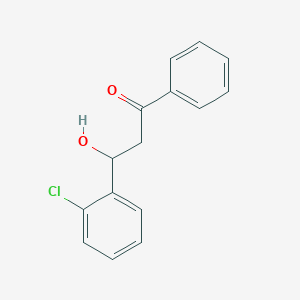
![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
